Einecs 245-742-8

Description

(E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one, or beta-damascone (B3424486), is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids. oup.commedchemexpress.com It is a key contributor to the aroma of various natural products, including roses, grapes, and tea. arkat-usa.orgfragranceconservatory.comfragranceconservatory.com Its distinctive sweet, fruity, and floral scent has made it a valuable ingredient in the fragrance and flavor industries. chemicalbull.comontosight.ai

The journey of beta-damascone and its related compounds, the damascones, began with their discovery in Damask Rose absolute. scentree.co The structures of β-damascone and β-damascenone were elucidated in 1970 by Demole and his colleagues at Firmenich, in collaboration with Kováts at the ETH Zürich. arkat-usa.org This discovery was a significant milestone, paving the way for the synthesis of a major category of molecules for the perfume industry. scentree.co

Early research focused on isolating and identifying these potent aroma compounds from natural sources like rose oil. google.com The discovery of ionones by Tiemann and Krüger in 1893 had already sparked interest in the application of such compounds in the flavor and fragrance industry, setting a precedent for the investigation of related molecules like the damascones. researchgate.net

The initial syntheses of beta-damascone were complex. For instance, a 1981 method involved a six-step process starting from 2,6,6-trimethylcyclohex-2-en-1-one, utilizing a Rupe rearrangement. arkat-usa.org Over the years, numerous synthetic strategies have been developed from various starting materials, including β-ionone and β-cyclocitral. arkat-usa.org

The importance of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one in contemporary organic chemistry is multifaceted. Its complex structure and potent sensory properties make it a compelling target for synthetic chemists. The development of efficient and stereoselective synthetic routes to beta-damascone and its derivatives remains an active area of research. These efforts often involve the application of modern synthetic methodologies, such as various rearrangement reactions and catalytic processes. arkat-usa.orggoogle.com

Beyond its synthesis, beta-damascone serves as a model compound for studying structure-activity relationships in olfaction. researchgate.net Understanding how its specific molecular structure interacts with olfactory receptors to produce its characteristic aroma provides valuable insights into the mechanisms of smell.

Furthermore, the study of its natural biosynthesis in plants, primarily through the oxidative cleavage of carotenoids, connects organic chemistry with plant biochemistry and physiology. oup.com This interdisciplinary link is crucial for understanding how plants produce a diverse array of volatile organic compounds.

Current research on (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one is expanding into new and exciting areas. One significant trajectory is the investigation of its biological activities beyond its aroma. Recent studies have explored its potential as an immunomodulator. Research has shown that β-damascone can suppress the functions of dendritic cells, which are key players in the immune system. tus.ac.jp In vivo experiments in mice have demonstrated its anti-inflammatory properties, suggesting its potential as a therapeutic agent. tus.ac.jp

The development of sustainable and biocatalytic methods for the production of beta-damascone is also a growing field. researchgate.net This aligns with the broader trend in the chemical industry to move towards more environmentally friendly processes.

The market for beta-damascone is also a subject of analysis, with reports projecting its growth due to increasing demand in the personal care, food processing, and fragrance industries. factmr.comprof-research.comgithub.com

Properties

CAS No. |

23565-36-8 |

|---|---|

Molecular Formula |

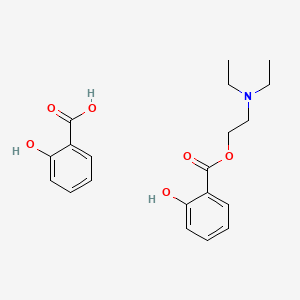

C20H25NO6 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxybenzoate;2-hydroxybenzoic acid |

InChI |

InChI=1S/C13H19NO3.C7H6O3/c1-3-14(4-2)9-10-17-13(16)11-7-5-6-8-12(11)15;8-6-4-2-1-3-5(6)7(9)10/h5-8,15H,3-4,9-10H2,1-2H3;1-4,8H,(H,9,10) |

InChI Key |

YYNGLQIOTDSHAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=CC=C1O.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of E 1 2,6,6 Trimethyl 1 Cyclohexen 1 Yl 2 Buten 1 One

Classical Organic Synthesis Approaches

Classical syntheses of β-damascone often rely on well-established organic reactions and may involve multiple steps. A number of strategies have been developed utilizing different starting materials such as β-ionone, β-cyclocitral, and various cyclohexanone (B45756) derivatives. arkat-usa.org

One notable approach starts from the commercially available and inexpensive 2,6-dimethylcyclohexanone. arkat-usa.org This synthesis utilizes a Rupe rearrangement, which converts a propargylic alcohol into an α,β-unsaturated enone, as a key step. arkat-usa.org Another classical method involves a Wharton rearrangement. arkat-usa.org

A synthesis route starting from ethyl cyclogeranate has also been reported, which involves a Grignard reaction, a decomposition reaction, and an isomerization step. researchgate.net The key parameters for this procedure include specific molar ratios of reactants to achieve high yields. researchgate.net For instance, the Grignard reaction proceeds with a high yield when the molar ratio of allyl chloride to ethyl cyclogeranate to magnesium is 2.2:1:2.4. researchgate.net

Another patented method describes the synthesis of β-damascenone, a related compound, starting from citral (B94496). google.com This process involves the oxidation of citral to α-cyclogeranic acid, which is then converted to cyclogeranenone. Subsequent reaction with allyl magnesium chloride followed by acidic isomerization yields α-damascone, which can be further transformed into β-damascenone. google.com

Modern Catalytic Synthesis Strategies

Modern synthetic approaches increasingly focus on the use of catalysts to improve efficiency, selectivity, and sustainability.

A patented process describes a synthesis starting with a Diels-Alder addition reaction between 1,3-pentadiene (B166810) and 4-methyl-3-pentene-2-one, catalyzed by AlCl3, to produce an intermediate butanone. patsnap.com This is followed by an olefin isomerization catalyzed by a solid super strong acid to yield 1-(2,6,6,-trimethyl cyclohexyl-1-alkenyl)-butanone, which then undergoes a condensation reaction with acetaldehyde (B116499) to form β-damascenone. patsnap.com

Rhodium-catalyzed allylic oxidation has been shown to be an efficient method for the synthesis of oxo-derivatives of rose ketones, including β-damascone. chemrxiv.org This method uses tert-butyl hydroperoxide as the oxidant and can be performed at room temperature with good yields. chemrxiv.org

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Unspecific peroxygenases (UPOs) from various fungi have demonstrated the ability to catalyze the oxyfunctionalization of β-damascone. acs.orgcsic.es These enzymatic reactions can yield hydroxy, oxo, carboxy, and epoxy derivatives of β-damascone, which are valuable compounds for the flavor and fragrance industry. acs.orgcsic.es

The biotransformation of β-damascone using fungal species such as Aspergillus niger and Mortierella isabellina has been investigated, leading to the formation of various oxidized products. nih.gov Lipases have also been utilized in the enantioselective synthesis of hydroxy derivatives of β-damascone. acs.orgcnr.it For example, pig pancreatic lipase (B570770) can catalyze the transesterification for the enantioselective synthesis of (S)-(+)-4-hydroxy-β-damascone. acs.org

While specific photocatalytic methods for the direct synthesis of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one are not extensively detailed in the provided search results, photocatalysis is a growing field in organic synthesis. Asymmetric photocatalysis using bis-cyclometalated rhodium complexes has been explored for various transformations, indicating the potential for developing photocatalytic routes for damascone (B1235705) synthesis in the future. acs.org

Green chemistry principles are increasingly being integrated into the synthesis of β-damascone to reduce environmental impact. acs.org One approach that aligns with these principles is the synthesis from 2,6-dimethylcyclohexanone, where no purification of intermediates is required, reducing solvent use and waste. arkat-usa.org The use of solid super strong acid catalysts in the gas phase for olefin isomerization is another example, as it eliminates the need for reaction solvents and generates minimal waste. patsnap.com

Enzymatic and biocatalytic methods are inherently green as they operate under mild conditions and are highly selective, often avoiding the need for protecting groups. acs.org The use of headspace solid-phase microextraction (HS-SPME) for the analysis of aroma compounds like β-damascone is a green analytical technique as it avoids the use of organic solvents. researchgate.net

Photocatalytic Methods for the Formation of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Stereoselective and Stereospecific Synthesis of Isomers

The stereochemistry of β-damascone is crucial for its odor properties, making stereoselective synthesis a key area of research. Several methods have been developed for the asymmetric synthesis of damascone isomers.

One approach involves the enantioselective protonation of enolates using a chiral proton source to produce β,γ-unsaturated ketones, which are then isomerized to yield (S)-α- and (R)-γ-damascone with high enantiomeric purity. mdpi.com Another method utilizes the stereoselective cyclization of enantioenriched epoxy-derivatives, synthesized via Sharpless asymmetric dihydroxylation, to prepare chiral α-cyclogeraniol, a precursor for (S)-α-damascone. mdpi.com

A BF3-catalyzed cyclization of an epoxyallylsilane has been used to synthesize a hydroxy-ester intermediate for the preparation of (S)-γ-damascone. mdpi.com Furthermore, a Re-catalyzed Meyer-Schuster rearrangement of a propargylic alcohol has been employed in a stereoselective synthesis of (S)-α-ionone, which can be a precursor to damascone isomers. mdpi.com

Detailed Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and characterizing intermediates is fundamental to optimizing synthetic routes.

In the biosynthesis of β-damascenone, a key precursor is neoxanthin (B191967). wikipedia.org This undergoes an oxidative cleavage to form the grasshopper ketone, which is then reduced to an allenic triol. wikipedia.org The allenic triol can then dehydrate to either an acetylenic diol or an allenic diol, both of which can yield β-damascenone upon a final dehydration step. wikipedia.org The conversion of the acetylenic diol to the final product proceeds through a Meyer-Schuster rearrangement. wikipedia.org

In a chemical synthesis starting from β-cyclocitral, a crucial intermediate, 9-oxo-dihydro-β-damascone, is prepared. researchgate.net This involves the treatment of β-cyclocitral with 1-diazo-1-lithioacetone, followed by a rhodium (II) acetate-catalyzed conversion of the resulting diazo-hydroxy-butanone intermediate. researchgate.net

The synthesis of β-damascone derivatives with a lactone ring involves a Claisen-Johnson rearrangement of an allylic alcohol as a key step. rsc.org The structures of the new derivatives are typically confirmed using spectroscopic data. rsc.org

The table below summarizes some of the key synthetic strategies and their characteristics.

| Synthetic Approach | Starting Material | Key Reaction(s) | Catalyst/Reagent | Advantages | Reference(s) |

| Classical Synthesis | 2,6-Dimethylcyclohexanone | Rupe Rearrangement | - | Inexpensive starting material, no intermediate purification | arkat-usa.org |

| Classical Synthesis | Ethyl Cyclogeranate | Grignard Reaction, Isomerization | Mg, p-TsOH | High yield | researchgate.net |

| Catalytic Synthesis | 1,3-Pentadiene, 4-Methyl-3-pentene-2-one | Diels-Alder, Olefin Isomerization | AlCl3, Solid Super Acid | High product purity, no solvent in isomerization | patsnap.com |

| Enzyme Catalysis | β-Damascone | Oxyfunctionalization | Fungal Unspecific Peroxygenases (UPOs) | High selectivity, mild conditions | acs.orgcsic.es |

| Stereoselective Synthesis | Enolates | Enantioselective Protonation, Isomerization | Chiral Proton Source, Al2O3 | High enantiomeric purity | mdpi.com |

Derivatization and Functionalization Strategies for (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

The structure of β-damascone offers multiple sites for chemical modification, including the ketone carbonyl group, the carbon-carbon double bond of the enone system, and the cyclohexene (B86901) ring. These reactive sites allow for a range of derivatization and functionalization reactions.

Enzymatic Oxyfunctionalization: Fungal unspecific peroxygenases (UPOs) have been shown to be effective biocatalysts for the oxyfunctionalization of β-damascone. acs.org These enzymes can introduce hydroxyl, oxo, carboxy, and epoxy groups with high regioselectivity. For example, UPOs from various fungal sources can convert β-damascone into hydroxylated derivatives. The enzyme from Coprinopsis cinerea (rCciUPO) showed very low activity, while those from Candida glabrata (CglUPO) and Hygrophorus involutus (rHinUPO) achieved complete conversion of the substrate within 30 minutes. acs.org This enzymatic approach provides a pathway to novel derivatives that may serve as valuable building blocks for other fine chemicals. acs.org

Conversion to β-Damascenone: A significant derivatization of β-damascone is its conversion to β-damascenone, another important fragrance compound. This transformation can be achieved through a two-step process involving an allylic bromination followed by an elimination reaction. arkat-usa.org

Formation of Hydroxy Derivatives: The ketone functionality of β-damascone can be targeted to produce hydroxy derivatives. Research has identified 3-hydroxy-β-damascone as a naturally occurring derivative found in the buds of Laurus nobilis. nih.gov The synthesis of such hydroxylated compounds is of interest for creating new chemical entities. Enzymatic reactions using UPOs have successfully produced 3-hydroxy-β-damascone. acs.org

The table below details specific derivatization reactions of β-damascone.

| Reaction Type | Reagents/Catalyst | Product | Significance | Reference |

| Allylic Bromination/Elimination | N-Bromosuccinimide, Base | β-Damascenone | Synthesis of a related high-value fragrance compound | arkat-usa.org |

| Enzymatic Hydroxylation | Unspecific Peroxygenase (UPO) | 3-Hydroxy-β-damascone | Biocatalytic route to novel functionalized derivatives | acs.org |

| Derivatization for Analysis | 2,4-dinitrophenylhydrazine (DNPH) | DNPH-hydrazone derivative | Enhances volatility for chromatographic analysis (GC/HPLC) | researchgate.net |

These functionalization strategies underscore the versatility of β-damascone as a scaffold for generating a variety of other valuable chemical compounds.

Advanced Spectroscopic and Chromatographic Analysis of E 1 2,6,6 Trimethyl 1 Cyclohexen 1 Yl 2 Buten 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like β-damascone. By analyzing the chemical shifts (δ), coupling constants (J), and correlations in both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, a complete assignment of all proton and carbon signals can be achieved. This provides unambiguous confirmation of the molecule's connectivity and stereochemistry.

While a complete, peer-reviewed assignment of all NMR signals for β-damascone was not available in the search results, typical chemical shift regions for the key structural motifs can be predicted. For instance, the protons of the methyl groups on the cyclohexene (B86901) ring would appear as singlets in the upfield region of the ¹H NMR spectrum. The olefinic protons of the butenone side chain and the cyclohexene ring would resonate at distinct downfield shifts. In the ¹³C NMR spectrum, the carbonyl carbon would exhibit a characteristic signal in the highly deshielded region (typically >190 ppm).

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Isotopic Profiling of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of β-damascone, which aids in its identification and structural confirmation. In electron ionization mass spectrometry (EI-MS), β-damascone typically exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. nist.gov

The fragmentation of β-damascone under EI conditions leads to a series of characteristic daughter ions. While a detailed fragmentation pathway was not explicitly outlined in the provided search results, analysis of mass spectra of related compounds, such as β-ionone, reveals common fragmentation patterns in these types of molecules. For β-damascone, key fragments would likely arise from the cleavage of the butenone side chain and rearrangements of the cyclohexene ring. Isotopic profiling, which analyzes the relative abundance of isotopes (e.g., ¹³C), can further confirm the elemental composition of the molecule and its fragments.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in β-damascone. The IR spectrum is particularly useful for identifying the characteristic vibrations of the carbonyl and alkene groups.

Key vibrational frequencies for β-damascone would include:

A strong absorption band corresponding to the C=O (carbonyl) stretch of the enone system.

Absorption bands related to the C=C (alkene) stretching vibrations of both the butenone side chain and the cyclohexene ring.

Bands in the C-H stretching and bending regions, corresponding to the various methyl and methylene (B1212753) groups in the molecule.

While specific, detailed IR and Raman spectral data for β-damascone were not found in the search results, data for structurally similar compounds can provide insights. For example, the IR spectrum of a related ionone (B8125255) derivative shows characteristic absorptions for these functional groups. nist.gov Conformational analysis, which examines the different spatial arrangements of the molecule, can also be aided by vibrational spectroscopy, as different conformers may exhibit subtle shifts in their vibrational frequencies.

Advanced Chromatographic Separation Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of β-damascone in complex mixtures, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of volatile compounds like β-damascone. ontosight.ai In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer for detection and identification. Studies have successfully used GC-MS to analyze β-damascone in various matrices, including wine and fruit juices. nih.govresearchgate.net The use of specific columns, such as DB-FFAP, has been reported for the analysis of β-damascone. frontiersin.org Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) has also been employed for the detailed analysis of β-damascone isomers in complex samples like wine. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of β-damascone, particularly in liquid samples. ontosight.ai This method separates compounds in a liquid mobile phase based on their interactions with a stationary phase. LC-MS is advantageous as it often requires less sample preparation and can be suitable for less volatile or thermally labile compounds. mdpi.com Reverse-phase HPLC methods have been developed for the analysis of related damascone (B1235705) isomers, which could be adapted for β-damascone. sielc.com

These chromatographic methods are not only crucial for identifying and quantifying β-damascone but also for assessing its purity by detecting and identifying any related impurities or isomers. mdpi.comsielc.com

X-ray Crystallography for Solid-State Structure Determination of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one and its Derivatives

Recent research has successfully determined the structure of β-damascone using the crystalline sponge method. ucl.ac.uk This innovative technique allows for the structural determination of liquid or oily compounds by encapsulating them within a porous metal-organic framework, which then acts as a "crystalline sponge." ucl.ac.ukresearchgate.net The study revealed that within the crystalline sponge, the β-damascone molecule is held in place by non-bonding CH-π interactions. ucl.ac.uk The analysis of the crystal structure showed that the carbon chain of the molecule is contained within a single pore of the framework. ucl.ac.uk This crystallographic data provides an unambiguous determination of the solid-state conformation of β-damascone.

Table of Compound Names

| Common Name | IUPAC Name | EINECS Number |

| β-Damascone | (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | 245-742-8 |

| α-Damascone | (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | 246-430-4 |

| β-Ionone | (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | 201-224-3 |

| α-Ionone | (E)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | 204-841-6 |

| β-Damascenone | 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | 245-844-2 |

| Geraniol | (2E)-3,7-dimethylocta-2,6-dien-1-ol | 203-377-1 |

| Farnesol | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | 225-004-1 |

| Bisphenol A | 4,4'-(propane-2,2-diyl)diphenol | 201-245-8 |

Mechanistic Investigations of E 1 2,6,6 Trimethyl 1 Cyclohexen 1 Yl 2 Buten 1 One in Biological Systems

Molecular Interactions of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one with Cellular Components and Macromolecules

The chemical structure of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one is central to its molecular interactions. It possesses an α,β-unsaturated carbonyl moiety, which functions as a reactive Michael acceptor. researchgate.netnih.gov This structural feature allows for potential covalent binding to macromolecules, particularly proteins and DNA, through Michael addition. industrialchemicals.gov.au

Key molecular interactions include:

Interaction with Thiol Groups: The α,β-unsaturated carbonyl group readily reacts with nucleophilic thiol groups (-SH) found in molecules like the antioxidant glutathione (B108866) (GSH) and cysteine residues within proteins. researchgate.netnih.gov This interaction is fundamental to many of its biological effects, including the induction of oxidative stress and the modulation of signaling pathways. researchgate.netnih.gov The depletion of cellular GSH has been observed following exposure to the compound. nih.govnih.gov

Protein Binding: The compound is known to bind to various proteins. For instance, the bacterial cytochrome P450 enzyme, CYP101C1, is capable of binding and hydroxylating β-damascone. medchemexpress.com Furthermore, its electrophilic nature suggests it can interact with cysteine-rich proteins that regulate cellular stress responses, such as Keap1, which is a key sensor in the NRF2 pathway. researchgate.netnih.gov It has also been shown to affect key proteins involved in cell proliferation and apoptosis, such as caspase 3, cyclin A, cdk2, and IkBα. dntb.gov.ua

Modulation of De Novo Protein Synthesis Pathways by (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

(E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one significantly modulates cellular signaling pathways that control the synthesis of specific proteins, particularly those involved in inflammatory and antioxidant responses. nih.gov

Upregulation of Antioxidant Proteins: The compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. researchgate.netnih.gov Treatment with β-damascone increases the protein level of the transcription factor NRF2. nih.gov This activation leads to the subsequent transcription and synthesis of NRF2 target genes, including the antioxidant enzymes Heme oxygenase 1 (Hmox1) and NAD(P)H:quinone oxidoreductase 1 (Nqo1). nih.goveurekalert.org

Inhibition of Pro-inflammatory Cytokine Synthesis: It has been shown to inhibit the expression of pro-inflammatory cytokines. frontiersin.org In dendritic cells stimulated with lipopolysaccharide (LPS), the compound reduces the mRNA levels of Interleukin-6 (IL-6), Interleukin-12p40 (IL-12p40), and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov This suggests an interference with the signaling pathways that lead to the transcription of these cytokine genes, such as the NF-κB pathway. researchgate.netnih.gov

| Target Protein/Gene | Effect | Cellular Context | Associated Pathway | Reference |

|---|---|---|---|---|

| NRF2 | Increased protein level | Dendritic Cells (DCs) | Antioxidant Response | nih.gov |

| Hmox1 | Increased transcription | Dendritic Cells (DCs) | NRF2 Pathway | nih.goveurekalert.org |

| Nqo1 | Increased transcription | Dendritic Cells (DCs) | NRF2 Pathway | nih.goveurekalert.org |

| IL-6 | Decreased mRNA level | LPS-stimulated DCs | Inflammatory Response | nih.gov |

| IL-12p40 | Decreased mRNA level | LPS-stimulated DCs | Inflammatory Response | nih.gov |

| TNF-α | Decreased mRNA level | LPS-stimulated DCs | Inflammatory Response | nih.gov |

| iNOS | Inhibited expression | LPS-stimulated Macrophages | Inflammatory Response | researchgate.net |

Influence of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one on Mitochondrial Signaling and Apoptosis Pathways

Research indicates that (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one exerts significant influence over mitochondrial function, primarily through the induction of oxidative stress, which in turn can trigger apoptotic events. nih.govresearchgate.net

The core mechanism involves its α,β-unsaturated carbonyl structure, which leads to the depletion of cellular antioxidants like glutathione. nih.govnih.gov This imbalance results in an increase in reactive oxygen species (ROS), causing oxidative stress. nih.govnih.gov This oxidative stress is a key driver of the compound's effects on mitochondria. nih.gov

Key findings on its mitochondrial influence include:

Mitochondrial Membrane Potential: Exposure to the compound leads to a significant and concentration-dependent decrease in mitochondrial membrane potential in cells like human bronchial epithelial BEAS-2B cells. nih.govresearchgate.net This disruption of the membrane potential is a hallmark of mitochondrial dysfunction.

Aneugenic Mode of Action: The oxidative stress and mitochondrial dysfunction are linked to the formation of micronuclei. nih.govnih.gov However, studies suggest this occurs through an aneugenic mode of action, meaning it disrupts proper chromosome distribution during cell division, rather than a clastogenic mechanism that involves direct DNA strand breaks. nih.gov This is supported by the absence of significant increases in DNA damage markers like γH2AX foci. nih.govresearchgate.net

Apoptosis Induction: While not a universal effect in all cell types, the compound's ability to induce mitochondrial dysfunction can lead to apoptosis. The disruption of mitochondrial integrity and the modulation of apoptosis-related proteins like caspases are potential pathways for this effect. dntb.gov.ua One study noted that β-damascenone modulated key proteins involved in apoptosis, including caspase 3. dntb.gov.ua

| Parameter | Observed Effect | Cell Line | Underlying Cause | Reference |

|---|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased levels | BEAS-2B | Oxidative Stress | nih.govnih.gov |

| Glutathione (GSH) | Decreased levels | BEAS-2B | Reaction with α,β-unsaturated carbonyl | nih.govnih.gov |

| Mitochondrial Membrane Potential | Dose-dependent decrease | BEAS-2B | Mitochondrial Dysfunction | nih.govresearchgate.net |

| Micronucleus (MN) Formation | Induced | CHL/IU, BEAS-2B | Aneugenic mechanism via mitochondrial dysfunction | nih.govnih.gov |

Receptor-Ligand Binding Dynamics and Molecular Recognition Mechanisms of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

The molecular recognition of this compound is largely dictated by its electrophilic nature and its ability to interact with specific cellular pathways.

Michael Addition: The primary recognition mechanism is the ability of its α,β-unsaturated ketone group to act as a Michael acceptor. researchgate.net This allows it to form covalent bonds with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins, thereby altering protein function and initiating signaling cascades. researchgate.netnih.gov

NRF2 Pathway Activation: The activation of the NRF2 pathway is a prime example of its molecular recognition. nih.gov It is believed that the compound reacts with cysteine residues on the NRF2 inhibitor protein, Keap1. This modification leads to a conformational change in Keap1, releasing NRF2 and allowing it to translocate to the nucleus and activate antioxidant gene expression. researchgate.netnih.gov

NF-κB Pathway Inhibition: The compound has been shown to inhibit the NF-κB signaling pathway, which is critical for the expression of pro-inflammatory genes. researchgate.netdntb.gov.ua This inhibition is also likely mediated by its electrophilic properties, potentially through direct interaction with components of the NF-κB signaling complex. researchgate.net

Predicted Receptor Binding: In silico studies have predicted the potential for damascone (B1235705) derivatives to bind to several nuclear receptors. While experimental validation is needed, these computational models suggest possible interactions.

| Receptor | Predicted Binding Probability | Reference |

|---|---|---|

| Thyroid Receptor | 69.18% | plantaedb.com |

| Glucocorticoid Receptor | 91.39% | plantaedb.com |

| Aromatase | 94.95% | plantaedb.com |

| PPAR gamma | 81.90% | plantaedb.com |

Note: Data is from computational predictions for a related compound and requires experimental verification. plantaedb.com

Cellular Uptake and Intracellular Distribution Mechanisms of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Specific experimental studies detailing the precise mechanisms of cellular uptake and the intracellular trafficking of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one are not extensively covered in the reviewed literature. However, based on its physicochemical properties—a relatively small, lipophilic ketone—it is plausible that the compound can cross the lipid bilayer of the cell membrane via passive diffusion.

Once inside the cell, its observed biological activities imply a widespread distribution within the cytoplasm. The compound's demonstrated influence on mitochondrial function, including the disruption of the mitochondrial membrane potential, strongly indicates that it can penetrate the intracellular environment and localize to or interact with mitochondria. nih.govresearchgate.net Its ability to modulate transcription factors such as NRF2 and NF-κB also implies its presence in the cytoplasm where it can interact with their respective signaling pathways. researchgate.netnih.gov Further research is required to elucidate the specific transporters or mechanisms, if any, that may be involved in its uptake and to map its precise subcellular distribution.

Environmental Chemistry and Degradation Pathways of E 1 2,6,6 Trimethyl 1 Cyclohexen 1 Yl 2 Buten 1 One

Biodegradation Pathways and Microbial Metabolism of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Microbial metabolism plays a significant role in the transformation of this compound. Several non-Saccharomyces yeasts, including Cyberlindnera saturnus, Debaryomyces hansenii, Hanseniaspora uvarum, Metschnikowia pulcherrima, and Wickerhamomyces anomalus, have been identified as capable of producing β-damascenone during fermentation processes. frontiersin.orgnih.govresearchgate.net This production is often a result of the breakdown of larger precursor molecules, such as carotenoids like neoxanthin (B191967), through enzymatic and acid-catalyzed hydrolysis. frontiersin.orgnih.gov The efficiency of this microbial transformation is influenced by various environmental factors, including nutrient composition, pH, and fermentation temperature. frontiersin.orgnih.gov For example, a lower initial pH can favor the acid-catalyzed hydrolysis of precursors, leading to increased β-damascenone formation. nih.gov

Hydrolytic Stability and Identification of Transformation Products of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

The formation of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one in various systems, such as wine and beer, is often attributed to the acid-catalyzed hydrolysis of its precursors. bris.ac.ukbostonapothecary.comnih.govacs.org These precursors are frequently glycosidically bound, and their hydrolysis releases the volatile aroma compound. researchgate.netacs.orgnih.gov

The stability of this compound and the nature of its transformation products are influenced by pH and temperature. For example, in acidic conditions, the hydrolysis of precursors like (3'RS,9'SR)-(3'-hydroxy-5'-megastigmen-7-yn-9-yl)-β-D-glucopyranoside can yield both β-damascenone and 3-hydroxy-β-damascone. acs.orgnih.gov The ratio of these products can be affected by the reaction temperature. acs.orgnih.gov The hydrolysis process itself is not a simple cleavage but can involve complex chemical rearrangements of the precursor molecules. researchgate.net

| Precursor | Transformation Products | Conditions |

| (3'RS,9'SR)-(3'-hydroxy-5'-megastigmen-7-yn-9-yl)-β-D-glucopyranoside | β-damascenone, 3-hydroxy-β-damascone | Acidic pH, varying temperatures |

| Neoxanthin | β-damascenone | Enzymatic and acid-catalyzed hydrolysis |

Sorption and Transport Phenomena of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one in Environmental Matrices

The environmental transport and partitioning of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one are governed by its physicochemical properties, such as its water solubility and lipophilicity. With a calculated soil adsorption coefficient (Koc) of 1259 L/kg, it is expected to have low mobility in soil, indicating a tendency to adsorb to the organic components of soil and sediment. industrialchemicals.gov.au This sorption process is a key factor influencing its bioavailability and potential for transport in the environment. mdpi.com

Distribution modeling suggests that when released into the environment, this compound will partition into various compartments, including water, soil, sediment, and air. scbt.com Its high volatility from water and moist soil, indicated by a Henry's Law constant of 15.5 Pa m3/mol, suggests that volatilization is a significant transport mechanism. industrialchemicals.gov.au However, its short atmospheric half-life means that long-range atmospheric transport is unlikely. industrialchemicals.gov.au

Bioaccumulation Potential of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one in Ecosystems from a Mechanistic Perspective

The potential for (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one to bioaccumulate in aquatic organisms is considered to be low. industrialchemicals.gov.au This is supported by experimental data on a structurally similar compound, δ-damascone, which showed bioconcentration factors (BCF) in fish ranging from 27 to 318 L/kg. industrialchemicals.gov.au These values are below the typical threshold for significant bioaccumulation.

The bioaccumulation potential is mechanistically linked to the compound's lipophilicity, often expressed as the octanol-water partition coefficient (Log Kow). While a measured Log Kow of 4.0 for the related β-ionone might suggest a potential for bioaccumulation, other factors such as rapid metabolism and degradation limit its actual accumulation in organisms. scbt.com The metabolism of similar compounds in mammals involves hydroxylation and reduction reactions, leading to more polar metabolites that can be readily excreted. scbt.com

| Parameter | Value | Interpretation |

| Bioconcentration Factor (BCF) | 27–318 L/kg (for δ-damascone) | Low potential to bioaccumulate industrialchemicals.gov.au |

| Soil Adsorption Coefficient (Koc) | 1259 L/kg | Low mobility in soil industrialchemicals.gov.au |

| Log Kow | 4.0 (for β-ionone) | Potential for bioaccumulation, but mitigated by other factors scbt.com |

Compound Names Table

| EINECS Number | Chemical Name | Common Name |

| 245-742-8 | (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | beta-damascenone |

| Not specified | (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | delta-damascone |

| Not specified | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-but-3-en-2-one | beta-ionone |

| Not specified | (3'RS,9'SR)-(3'-hydroxy-5'-megastigmen-7-yn-9-yl)-β-D-glucopyranoside | |

| Not specified | 3-hydroxy-β-damascone | |

| Not specified | Neoxanthin | |

| Not specified | Riboflavin |

Computational and Theoretical Studies on E 1 2,6,6 Trimethyl 1 Cyclohexen 1 Yl 2 Buten 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of β-damascone and its isomers. semanticscholar.orggranthaalayahpublication.org These studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

A comparative quantum chemical study using the B3LYP method with 6-311++G(d,p) basis sets has been performed on the trans and cis isomers of β-damascone. semanticscholar.org The optimized molecular structures were confirmed to be at a local true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies in the calculated vibrational spectra. semanticscholar.org

Key findings from these calculations include the determination of optimized geometrical parameters such as bond lengths and angles. For instance, the C=O bond length in both isomers is calculated to be 1.22 Å, which is consistent with standard values. semanticscholar.org The endocyclic C-C-C angles in the six-membered ring of trans-β-damascone vary from 108.9 to 121.5 degrees. semanticscholar.org

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have also been calculated. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. The molecular electrostatic potential (MEP) surface analysis helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attacks, thereby providing a map of the active sites. semanticscholar.orggranthaalayahpublication.org

Table 1: Calculated Electronic Properties of trans-β-Damascone

| Property | Value |

| HOMO Energy | -0.22488 a.u. |

| LUMO Energy | -0.0886 a.u. |

| HOMO-LUMO Gap | 0.13628 a.u. |

| Dipole Moment | 3.655 Debye |

Data sourced from quantum chemical calculations using the B3LYP/6-311++G(d,p) method. semanticscholar.org

Molecular Dynamics Simulations of Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations have been employed to explore the conformational flexibility and behavior of β-damascone in different environments. These simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding its interactions and properties.

High-resolution rotational spectroscopy combined with quantum-chemical calculations has been used to analyze the conformational landscapes of β-ionone and its mutants, including β-damascone, in the gas phase. biofisica.infonih.gov These studies have revealed that β-damascone possesses a flexible structure, allowing it to adopt multiple conformations with similar energy levels. biofisica.infonih.gov This flexibility is attributed to its relatively flat potential energy surface. biofisica.info

In solution, the behavior of β-damascone has been investigated, particularly in hydroalcoholic mixtures relevant to the food and beverage industry. researchgate.net Vapor-liquid equilibrium (VLE) data for β-damascone in ethanol-water mixtures have been experimentally determined and correlated using thermodynamic models like NRTL. researchgate.net These models and the obtained binary interaction parameters are essential for simulating distillation processes and understanding how the compound's volatility is affected by the solvent composition. researchgate.net Furthermore, MD simulations have been utilized to analyze the catalytically productive conformations of related cytochrome P450 enzymes when interacting with substrates, a methodology that can be applied to study the enzymatic transformations of β-damascone. researchgate.net

Docking and Molecular Modeling for Predicting Biological Interactions

Molecular docking and modeling are powerful computational tools for predicting and analyzing the interactions between small molecules like β-damascone and biological macromolecules, such as proteins and receptors. mdpi.com These techniques are particularly valuable in understanding the molecular basis of its potent aroma.

Docking studies have been conducted to investigate the binding of β-damascone and its derivatives to olfactory receptors. researchgate.net These studies help in identifying the key amino acid residues involved in the binding and provide insights into the structure-odor relationship. For example, a molecular docking study of various phytochemicals, including 3-hydroxy-beta-damascone, with receptors associated with anxiety and depression revealed potential interactions, with 3-hydroxy-beta-damascone showing a docking score of -3.896 kcal/mol. mdpi.com

The binding affinity of a ligand to a receptor is often quantified by a docking score, which estimates the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.

Table 2: Example Docking Scores of β-Damascone Derivatives with a Target Receptor

| Compound | Docking Score (kcal/mol) |

| 3-hydroxy-beta-damascone | -3.896 |

| 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | -4.887 |

| 2-furancarboxaldehyde, 5-methyl- | -4.244 |

| furfural | -4.077 |

Data from a molecular docking study against receptors associated with anxiety and depression. mdpi.com

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Degradation

Computational modeling plays a crucial role in understanding the complex reaction pathways involved in the biosynthesis and chemical synthesis of β-damascone, as well as its degradation.

The biosynthesis of β-damascone originates from the degradation of carotenoids. wikipedia.org The pathway involves several enzymatic steps, starting from the cleavage of carotenoids like neoxanthin (B191967) to form a grasshopper ketone. wikipedia.org This intermediate then undergoes reduction and dehydration to yield β-damascone. wikipedia.org Computational models can help to elucidate the mechanisms of these enzymatic reactions.

In chemical synthesis, various routes have been developed. One patented method describes the preparation of β-damascone from β-ionone. google.com This process involves oximation of β-ionone, formation of an isoxazole (B147169) derivative, and subsequent ring-opening to achieve a 1,3-carbonyl transposition, followed by oxidative halogenation and elimination. google.com Modeling these reaction steps can aid in optimizing reaction conditions and improving yields.

The degradation of β-damascone can also be studied using computational methods. For instance, in acidic environments like wine, β-damascone can be formed through the acid-catalyzed hydrolysis of glycosidic precursors. frontiersin.orgresearchgate.net The reaction mechanism of the base-induced retro 1,4-Michael-type reaction of thiol-ene adducts of β-damascone has also been investigated. researchgate.net

Structure-Activity Relationship (SAR) Derivation for (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are extensively used to derive these relationships for β-damascone.

Quantum chemical calculations provide descriptors that are often used in SAR studies. Parameters such as the HOMO-LUMO energy gap, dipole moment, and the molecular electrostatic potential map are used to understand the active sites of the molecule and its reactivity. semanticscholar.orggranthaalayahpublication.org These descriptors help in explaining the structural requirements for its characteristic aroma and other biological activities.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models use statistical methods to relate a set of predictor variables (molecular descriptors) to the biological activity of a series of compounds. For damascones, QSAR profiling has raised alerts for potential mutagenicity based on the presence of an α,β-unsaturated ketone group, which can undergo Michael-type addition reactions. industrialchemicals.gov.au This highlights the utility of computational methods in predicting potential toxicological endpoints. The antispasmodic activity of beta-damascenone has also been reported, providing another endpoint for SAR studies. updatepublishing.com

Advanced Applications and Future Research Directions of E 1 2,6,6 Trimethyl 1 Cyclohexen 1 Yl 2 Buten 1 One in Academic Contexts

Utilization of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one as a Synthetic Precursor or Intermediate in Complex Molecule Synthesis

The chemical architecture of β-damascone makes it a valuable starting material or intermediate for the synthesis of other complex molecules, most notably β-damascenone, another highly prized aroma compound. sigmaaldrich.comsigmaaldrich.com The conversion of β-damascone to β-damascenone, which possesses a distinct and powerful floral, fruity aroma, typically involves a two-step process of allylic bromination followed by an elimination reaction. arkat-usa.org

The academic and industrial interest in β-damascone has also spurred the development of numerous synthetic routes for its production. These syntheses often employ readily available starting materials and sophisticated chemical transformations, highlighting its position as a key target in organic synthesis. Several strategies have been reported, utilizing different precursors and rearrangement reactions. arkat-usa.org For instance, β-damascone can be synthesized from β-ionone via a retro-α-ionol intermediate. researchgate.net Other established methods include syntheses starting from β-cyclocitral (derived from citral), β-cyclogeranate, and various cyclohexanone (B45756) derivatives. arkat-usa.orggoogle.com The diversity of these synthetic pathways, summarized in the table below, underscores the compound's importance as a building block in the synthesis of valuable rose ketones. wikipedia.org

| Starting Material | Key Reactions/Intermediates | Reference |

| β-Ionone | Retro-α-ionol rearrangement, allylsilane chemistry | researchgate.netacs.org |

| 2,6-Dimethylcyclohexanone | Rupe rearrangement, Barton vinyl iodination | arkat-usa.org |

| α-Cyclogeranic Acid | Grignard reaction with allyl magnesium chloride, acidic isomerization | google.comscentree.co |

| Pyronenes | Multi-step synthesis from myrcene | tandfonline.com |

These synthetic endeavors are not merely academic exercises; they provide efficient and scalable methods for producing β-damascone and its derivatives for various applications, including its use as a precursor for other high-value chemicals. arkat-usa.orggoogle.com

Development of Novel Analytical Probes or Tracers Based on (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Currently, the primary analytical use of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one is as a certified reference material or analytical standard. In this capacity, it serves as a benchmark for the quantification and identification of β-damascone in various matrices, such as food, beverages, and consumer products. sigmaaldrich.com

However, the development of novel analytical probes or tracers based on the β-damascone scaffold is a largely unexplored field of research. There is no significant body of literature describing its use as a fluorescent tag, a molecular probe for biological imaging, or a tracer for metabolic studies. The structural features of β-damascone, including its conjugated enone system, could potentially be modified to incorporate reporter groups, but this remains a hypothetical application. Future research could investigate the derivatization of the β-damascone molecule to create tools for sensing or imaging specific biological or chemical environments.

Exploration of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one in Materials Science for Advanced Functional Materials

The application of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one in materials science is a nascent and largely undeveloped area. Its primary identity is that of a volatile aroma compound, which is a characteristic not typically associated with the development of stable, functional materials.

Despite this, one study has demonstrated a novel application by decorating cellulose (B213188) nanocrystals (CNCs) with β-damascone. researchgate.net This research involved the synthesis of β-damascone-decorated CNCs and investigated the reaction mechanism of the base-induced retro 1,4-Michael-type reaction of thiol-ene adducts of the compound. researchgate.net This work represents a rare intersection of this classic fragrance molecule with nanomaterials, suggesting a potential route for modifying the surface properties of biopolymers. Such functionalized nanomaterials could be explored for applications in controlled-release systems for fragrances or in the development of biocompatible materials with unique surface chemistries. However, beyond this example, the exploration of β-damascone for creating advanced functional materials like polymers, sorbents, or electronic materials has not been reported.

Interdisciplinary Research on Fundamental Mechanistic Insights of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one with Biotechnology

Significant interdisciplinary research has focused on the biosynthesis of β-damascone and its derivatives in natural systems, blending organic chemistry with plant and microbial biotechnology. These C13-norisoprenoids are known to be derived from the enzymatic degradation of carotenoids. wikipedia.org The key precursor for β-damascenone, and by extension β-damascone, is the carotenoid neoxanthin (B191967). wikipedia.org The biosynthetic pathway involves an initial oxidative cleavage of neoxanthin by a carotenoid cleavage dioxygenase (CCD) enzyme to form a "grasshopper ketone," which then undergoes further enzymatic reductions and rearrangements to yield the final products. wikipedia.org

This natural pathway is a key area of study in viticulture and enology, as β-damascenone is a critical aroma component in many wines. nih.govresearchgate.net Research in grape berries (Vitis vinifera L.) has identified specific transcription factors, such as VviWRKY24, that regulate the biosynthesis of β-damascenone. nih.gov This transcription factor has been shown to target the VviNCED1 gene, which is a key enzyme in the synthesis of the plant hormone abscisic acid (ABA). nih.govoup.com The resulting increase in ABA levels subsequently induces the expression of carotenoid cleavage enzymes, enhancing the production of β-damascenone. nih.govoup.com

Furthermore, biotechnology offers pathways for the production of these compounds using microorganisms. Studies have focused on screening for and optimizing microbial strains capable of producing β-damascenone. For example, the yeast Wickerhamomyces anomalus has been identified as a producer, and fermentation conditions have been optimized using response surface methodology to maximize yield. frontiersin.org Such research opens the door to sustainable, bio-based production methods for β-damascone and related compounds, moving beyond traditional chemical synthesis or extraction from natural, often scarce, sources. mdpi.com

Unexplored Research Avenues and Methodological Advancements Pertaining to (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

While the chemistry and aroma properties of β-damascone are well-established, several research avenues remain underexplored. The potential biological activities of this compound beyond its sensory impact represent a significant frontier. Some literature suggests that β-damascone may have potential as a cancer chemopreventive agent and as an insecticide, though these findings require substantial further investigation. medchemexpress.com Additionally, research into novel synthetic analogues of β-damascone has shown promise, with studies demonstrating that certain analogues can act as systemic deterrents against aphid probing and feeding. medchemexpress.com

Based on the current state of research, the following areas represent promising directions for future work:

Novel Biological Activities: In-depth investigation into the purported insecticidal and chemopreventive properties of β-damascone and its derivatives.

Advanced Materials: As noted, the use of β-damascone in materials science is almost entirely unexplored. Research into its incorporation into polymers or onto surfaces could yield novel functional materials for controlled release or sensing applications.

Analytical Probes: The development of derivatized β-damascone molecules as fluorescent or chemical probes for biological or environmental systems is a completely open field.

Biotechnological Production: While initial studies on microbial production exist, further methodological advancements using synthetic biology and metabolic engineering could be applied to optimize yields in engineered yeasts or bacteria, providing a sustainable and scalable production platform. mdpi.com

Mechanistic Elucidation: Further clarification of the complex enzymatic and acid-catalyzed reactions that lead from carotenoid precursors to the final volatile norisoprenoids in different natural systems (e.g., tea, tobacco, various fruits) remains an active area of research. frontiersin.orgresearchgate.net

Advancements in these areas will expand the scientific understanding and application of (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one far beyond its current role in the flavor and fragrance palette.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the identification and characterization of Einecs 245-742-8?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection, adhering to protocols described in peer-reviewed methodologies . Cross-validate results with reference standards and document instrumental parameters (e.g., column type, mobile phase, retention times) to ensure reproducibility .

Q. What are the standard protocols for determining the thermal stability of Einecs 245-742-8 in controlled environments?

- Methodological Answer : Design thermogravimetric analysis (TGA) experiments under inert and oxidative atmospheres (e.g., N₂ vs. O₂) to assess decomposition thresholds. Include control samples and replicate runs (n ≥ 3) to account for instrumental variability. Report heating rates (e.g., 10°C/min) and mass loss thresholds (±2%) as critical parameters . For reproducibility, detail calibration procedures for TGA equipment in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.